molecular formula C42H28N4O2 B4926729 N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide

N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide

Cat. No. B4926729
M. Wt: 620.7 g/mol
InChI Key: LZQQKGRWHHZYMJ-UHFFFAOYSA-N
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Description

N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide, commonly referred to as QNZ, is a small molecule inhibitor that has shown potential in various scientific research applications. QNZ belongs to the class of quinazoline-based compounds that have been extensively studied for their anti-cancer and anti-inflammatory properties.

Mechanism of Action

QNZ inhibits the activity of NF-κB, a transcription factor that plays a crucial role in regulating the expression of genes involved in cell proliferation, apoptosis, and inflammation. QNZ binds to the IKKβ kinase subunit of the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent release of NF-κB. By inhibiting IKKβ, QNZ prevents the activation of NF-κB and the downstream signaling pathways that promote cell survival and inflammation.
Biochemical and Physiological Effects
QNZ has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. QNZ has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

QNZ is a potent and selective inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various cellular processes. QNZ is also relatively easy to synthesize, and its purity can be improved by recrystallization. However, QNZ has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, QNZ has been shown to inhibit the activity of other kinases, such as JNK and p38, at high concentrations, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on QNZ. One area of interest is the development of QNZ analogs with improved solubility and selectivity for IKKβ. Another area of interest is the investigation of the potential of QNZ as a therapeutic agent for cancer and inflammatory diseases. Finally, the role of QNZ in regulating other signaling pathways, such as the MAPK and PI3K pathways, warrants further investigation.
Conclusion
In conclusion, QNZ is a small molecule inhibitor that has shown potential in various scientific research applications, particularly in the fields of cancer and inflammation. QNZ inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, leading to the inhibition of downstream signaling pathways. QNZ has several advantages and limitations for lab experiments, and there are several future directions for research on QNZ.

Synthesis Methods

The synthesis of QNZ involves the reaction of 2-aminobenzophenone with 4-phenyl-6-quinazolinylamine in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with 1-naphthaldehyde in the presence of sodium ethoxide to obtain QNZ. The yield of QNZ is around 40%, and the purity can be improved by recrystallization.

Scientific Research Applications

QNZ has been extensively studied for its anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. QNZ has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes.

properties

IUPAC Name

N-[4-[6-(naphthalene-1-carbonylamino)-4-phenylquinazolin-2-yl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28N4O2/c47-41(35-18-8-14-27-10-4-6-16-33(27)35)43-31-22-20-30(21-23-31)40-45-38-25-24-32(26-37(38)39(46-40)29-12-2-1-3-13-29)44-42(48)36-19-9-15-28-11-5-7-17-34(28)36/h1-26H,(H,43,47)(H,44,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQQKGRWHHZYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)NC(=O)C7=CC=CC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[6-(naphthalene-1-carbonylamino)-4-phenylquinazolin-2-yl]phenyl]naphthalene-1-carboxamide

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